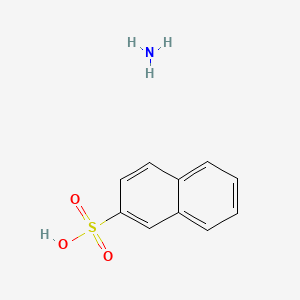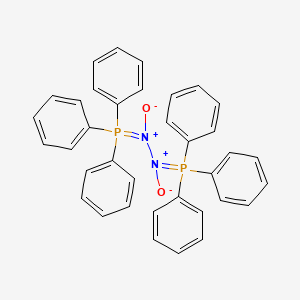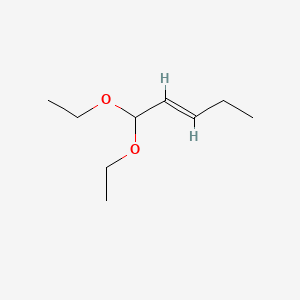
1,1-Diethoxy-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-2-pentene: is an organic compound with the molecular formula C9H18O2 . It is a type of acetal, specifically a diethyl acetal of pentanal. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-pentene can be synthesized through the acetalization of pentanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing pentanal and ethanol in a molar ratio, followed by the addition of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where pentanal and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Scientific Research Applications
1,1-Diethoxy-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetals and their derivatives.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-pentene involves its reactivity as an acetal. In acidic conditions, the compound can undergo hydrolysis to form the corresponding aldehyde and ethanol. This reaction is catalyzed by protonation of the acetal oxygen, followed by cleavage of the carbon-oxygen bond. The aldehyde formed can then participate in further chemical reactions, making this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1,1-Dimethoxy-2-pentene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-butene: Similar acetal structure but with a shorter carbon chain.
1,1-Diethoxy-3-pentene: Similar structure but with the double bond in a different position.
Uniqueness: 1,1-Diethoxy-2-pentene is unique due to its specific combination of ethoxy groups and the position of the double bond. This gives it distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
33498-40-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(E)-1,1-diethoxypent-2-ene |
InChI |
InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h7-9H,4-6H2,1-3H3/b8-7+ |
InChI Key |
LMEVRZONMYHVAF-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C=C/C(OCC)OCC |
Canonical SMILES |
CCC=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


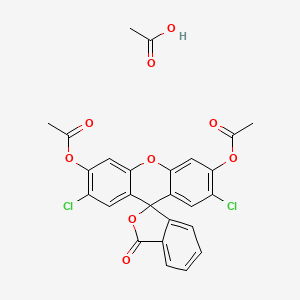
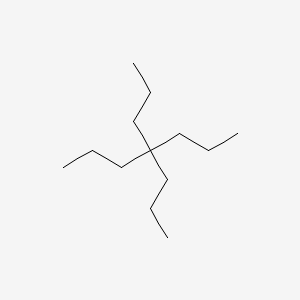

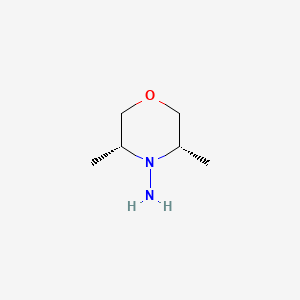
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
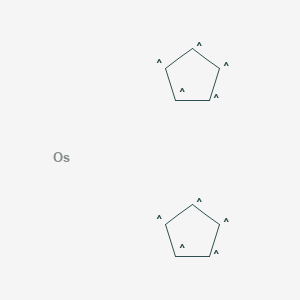
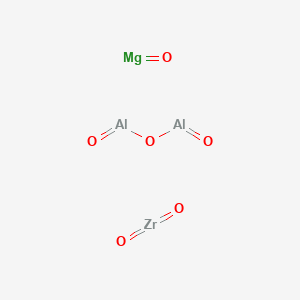
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
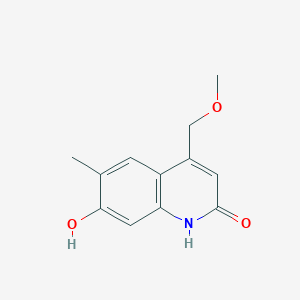
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
